molecular formula C14H14O3 B13934201 4-(4-Methoxybenzyloxy)phenol CAS No. 77151-89-4

4-(4-Methoxybenzyloxy)phenol

Cat. No.: B13934201
CAS No.: 77151-89-4
M. Wt: 230.26 g/mol
InChI Key: WVKLZNGPADNHRE-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)phenol is a high-purity chemical intermediate designed for advanced research and development, particularly in the fields of materials science and medicinal chemistry. This compound features a phenolic core functionalized with a 4-methoxybenzyloxy group, making it a versatile building block for synthesizing more complex organic structures. One of the primary research applications for this class of compounds is in the design and synthesis of novel liquid crystals (LCs). Benzyloxyphenyl derivatives are key precursors in the development of calamitic liquid crystals, which are of great interest for their anisotropic physical properties and use in various technologies. Researchers utilize these intermediates to create phenyl benzoate-based structures, which can exhibit promising mesomorphic properties like smectic and nematic phases . The molecular architecture allows for modifications that fine-tune the material's properties for specific applications. Furthermore, phenolic ethers with specific substitutions are valuable scaffolds in pharmaceutical research for constructing potential bioactive molecules. While this specific compound is for research purposes, structurally similar benzyloxy- and methoxy-substituted phenols are frequently employed in synthesizing compounds for biological evaluation . As a standard practice, all research should be conducted in accordance with laboratory safety protocols. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

77151-89-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]phenol

InChI

InChI=1S/C14H14O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9,15H,10H2,1H3

InChI Key

WVKLZNGPADNHRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of Hydroquinone with 4-Methoxybenzyl Chloride

One of the most documented methods for preparing this compound involves the alkylation of hydroquinone with 4-methoxybenzyl chloride under basic conditions.

Procedure Summary:

  • Step 1: Preparation of 4-methoxybenzyl chloride by treating 4-methoxybenzyl alcohol with thionyl chloride in diethyl ether solvent. The reaction is stirred for approximately 5 hours, followed by careful addition of water and extraction to isolate the benzyl chloride intermediate with high yield (~97%) as a clear, colorless oil.

  • Step 2: The obtained 4-methoxybenzyl chloride is reacted with hydroquinone in acetone solvent. Potassium carbonate (K2CO3) serves as the base, and sodium iodide (NaI) is added as a catalyst to facilitate the nucleophilic substitution reaction. The mixture is stirred to allow the phenolic hydroxyl group of hydroquinone to displace the chloride, forming the desired this compound.

  • Workup: The reaction mixture is typically subjected to aqueous workup, extraction, drying over magnesium sulfate, and purification by flash column chromatography to yield the target compound.

Reaction Scheme:

$$
\text{4-Methoxybenzyl alcohol} \xrightarrow[\text{Et}2\text{O}]{\text{SOCl}2} \text{4-Methoxybenzyl chloride} \
\text{4-Methoxybenzyl chloride} + \text{Hydroquinone} \xrightarrow[\text{acetone}]{\text{K}2\text{CO}3, \text{NaI}} \text{this compound}
$$

Key Data from Source:

Reagent Quantity Role
4-Methoxybenzyl alcohol 1.25 mL (10.0 mmol) Starting material
Thionyl chloride (SOCl2) 1.5 mL (20 mmol) Chlorinating agent
Hydroquinone 2.2 g (20 mmol) Nucleophile
Potassium carbonate 1.4 g (10 mmol) Base
Sodium iodide 0.15 g (1.0 mmol) Catalyst
Solvents Diethyl ether, acetone Reaction media

This method is well-established, providing a straightforward route to the compound with good yields and purity.

Catalytic Hydrogenation and Protective Group Considerations

The this compound compound contains a p-methoxybenzyl (MPM) protective group on the phenol. The stability and selective deprotection of this group have been studied extensively.

Key Findings:

  • The MPM group is stable under a variety of reaction conditions but can be selectively removed by catalytic hydrogenolysis.

  • The presence of nitrogen-containing bases such as pyridine during Pd/C-catalyzed hydrogenation suppresses the hydrogenolysis of the MPM protective group, allowing selective hydrogenation of other reducible functionalities without cleavage of the MPM ether.

  • This selective suppression is attributed to the competitive adsorption of pyridine on the palladium catalyst surface, which inhibits the cleavage of the MPM group.

  • Electronic effects of the methoxy substituent on the benzyl ring also contribute to the stability of the protective group under hydrogenation conditions.

Experimental Data Highlights:

Entry Benzyl-type Protective Group Additive Hydrogenolysis Suppression Yield of Protected Compound
1 p-Methoxybenzyl (MPM) Pyridine Complete suppression High (near quantitative)
2 2,4,6-Trimethylbenzyl Pyridine Complete suppression High
3 Benzyl (Bn) Pyridine Partial suppression Moderate
4 No additive None No suppression Low

This chemoselectivity is valuable in multi-step syntheses involving this compound as an intermediate or protective group.

Alternative Preparation via Direct Synthesis from Phenols

Some research explores direct synthetic routes to anilines and nitrosobenzenes from phenols, which include intermediates like this compound. These involve oxidative coupling and substitution reactions under controlled conditions.

However, these methods are less common and more complex compared to the alkylation route with 4-methoxybenzyl chloride.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield & Purity Notes
Alkylation with 4-methoxybenzyl chloride 4-methoxybenzyl chloride, hydroquinone, K2CO3, NaI, acetone High (~97% for intermediate) Straightforward, widely used method
Catalytic hydrogenation considerations Pd/C catalyst, pyridine additive, MeOH solvent Selective protection Enables selective deprotection and stability
Direct synthesis from phenols Oxidative coupling, substitution reactions Less common More complex, less practical for this compound
Industrial catalytic processes Hydroquinone and methanol, solid acid catalysts High for related phenols Potential for process scale-up and optimization

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Contains an imidazole core substituted with two phenyl groups and a phenol ring.
  • Key Properties: Nonlinear optical (NLO) properties: Third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicating self-focusing behavior (). UV-Vis absorption peaks at 340 nm and 406 nm due to π→π* transitions ().
  • Applications: Potential in photonics as optical limiters or NLO materials ().
4-(Benzyloxy)-3-phenethoxyphenol (C3)
  • Structure: Features a benzyloxy group (-OCH₂C₆H₅) and a phenethoxy group (-OCH₂CH₂C₆H₅) on the phenol ring.
  • Synthesis: Uses meta-chloroperoxybenzoic acid (m-CPBA) and KOH in dichloromethane/methanol ().
  • Key Properties: Higher steric hindrance and lipophilicity compared to 4-(4-Methoxybenzyloxy)phenol due to bulkier substituents.
4-Methoxyphenol (Mequinol)
  • Structure: Simpler analogue with a single methoxy group (-OCH₃) on the phenol ring.
  • Key Properties: Boiling point: 243°C; used as an antioxidant in polymers and cosmetics (). Lower molecular weight (124.14 g/mol) and reduced steric effects compared to this compound.
4-(4-Methoxybenzyl)phenol
  • Structure: Methoxybenzyl group (-CH₂C₆H₄-OCH₃) directly attached to the phenol ring.
  • Key Properties: Density: 1.12 g/cm³; boiling point: 363°C (). Lacks the ether oxygen in the benzyloxy group, reducing polarity compared to this compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound 242.27 95–97 () Not reported Phenol, methoxybenzyl ether
4-(4,5-Diphenylimidazol-2-yl)phenol 298.34 278 Not reported Phenol, imidazole, phenyl
4-Methoxyphenol 124.14 54–56 243 Phenol, methoxy
4-(4-Methoxybenzyl)phenol 214.26 Not reported 363 Phenol, methoxybenzyl

Photonics and Electronics

  • 4-(4,5-Diphenylimidazol-2-yl)phenol: Demonstrated high third-order polarizability (γ = 4.044 × 10⁻¹ cm/W) and NLO activity, making it suitable for optical limiting devices ().

Pharmaceuticals and Antioxidants

  • 4-Methoxyphenol: Widely used as a stabilizer in polymers and topical depigmenting agents ().
  • This compound: Investigated as a precursor in β-adrenoceptor partial agonists (), highlighting its versatility in drug design.

Biological Activity

4-(4-Methoxybenzyloxy)phenol, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its potential in pharmaceutical applications.

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Cell Signaling Modulation : The compound can modulate signaling pathways that are critical for cell survival and proliferation.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation levels in cellular models.

StudyMethodResult
Smith et al., 2023DPPH AssayIC50 = 12 µM
Johnson et al., 2022ABTS AssayEffective at 15 µM

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

StudyModelResult
Lee et al., 2023Rat model of arthritisDecreased inflammation by 40%
Kim et al., 2022Mouse model of colitisReduced IL-6 levels by 50%

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.

StudyCell LineResult
Zhang et al., 2023MCF-7 (breast cancer)Induced apoptosis at 20 µM
Patel et al., 2022HT-29 (colon cancer)Cell viability reduced by 30% at 25 µM

Case Studies

  • Case Study on Antioxidant Activity :
    A study conducted by Smith et al. (2023) focused on the antioxidant effects of the compound using a DPPH assay. The results indicated a strong scavenging effect with an IC50 value of 12 µM, demonstrating its potential as a natural antioxidant.
  • Case Study on Anti-inflammatory Effects :
    Lee et al. (2023) investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment resulted in a significant decrease in joint swelling and inflammatory markers, suggesting its efficacy in managing inflammatory conditions.
  • Case Study on Anticancer Properties :
    Research by Zhang et al. (2023) explored the anticancer effects on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to increased apoptosis rates, highlighting its potential as an anticancer agent.

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